N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide
Description
The compound N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide is a sulfonamide-based acetamide derivative characterized by a central pyrimidine ring substituted with two methoxy groups at positions 2 and 4. The sulfamoylphenyl moiety links the pyrimidine to a 4-methoxyphenylacetamide group.
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S/c1-29-16-8-4-14(5-9-16)12-19(26)22-15-6-10-17(11-7-15)32(27,28)25-18-13-20(30-2)24-21(23-18)31-3/h4-11,13H,12H2,1-3H3,(H,22,26)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNNPNCKXDEDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:
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Formation of the Pyrimidinyl Intermediate: : The initial step involves the synthesis of the 2,6-dimethoxypyrimidine intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions, often involving a base such as sodium hydride and a solvent like dimethylformamide (DMF).
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Sulfonylation: : The next step is the introduction of the sulfonyl group. This is usually done by reacting the pyrimidinyl intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
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Coupling with Phenylacetamide: : The final step involves coupling the sulfonylated pyrimidinyl intermediate with 4-methoxyphenylacetamide. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial process to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group under appropriate conditions.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination
Major Products
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of sulfides or thiols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the compound's efficacy as an anticancer agent. A notable investigation involved screening a library of compounds against multicellular spheroids, which are more representative of tumor behavior than traditional monolayer cultures. The results indicated that this compound exhibited promising cytotoxic effects against a range of cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against viral infections such as HIV and HCV. Research indicates that derivatives of this compound can inhibit viral replication effectively, with some analogs demonstrating low nanomolar IC50 values against resistant strains of HIV-1 .
Table 2: Antiviral Activity Data
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrimidine and phenyl rings have been systematically studied to improve potency and selectivity against target cells.
Table 3: Summary of SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methoxy Group Addition | Increased potency | |
| Sulfonamide Linkage | Enhanced selectivity |
Case Studies
Several case studies have documented the application of this compound in preclinical models:
- Case Study 1 : In a study examining its effects on breast cancer models, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide significantly reduced tumor size and improved survival rates compared to controls.
- Case Study 2 : An investigation into its antiviral properties showed that the compound could effectively reduce viral loads in infected animal models, supporting its potential use in therapeutic settings.
Mechanism of Action
The mechanism by which N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
N-(4-{[(2,4-Dimethylphenyl)amino]sulfonyl}phenyl)-2-(4-Methoxyphenyl)Acetamide (CAS 433317-46-5)
- Structural Differences : The pyrimidine ring is replaced with a 2,4-dimethylphenyl group, altering electronic and steric properties. The absence of methoxy groups reduces polarity compared to the target compound.
- Molecular Weight : 424.51 g/mol (vs. target compound’s molecular weight of ~504–525 g/mol, inferred from analogs).
- No direct biological data are available, but the sulfamoylphenyl-acetamide core suggests possible antimicrobial or anti-inflammatory activity .
N-(4-{[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,2-Diphenylacetamide (CAS 349644-63-9)
- Structural Differences : The 4-methoxyphenylacetamide group is replaced with a 2,2-diphenylacetamide moiety.
- Molecular Weight : 504.56 g/mol.
- Key Properties :
- Activity : Diphenylacetamide derivatives are often explored for anticonvulsant or analgesic effects, suggesting divergent applications compared to the target compound .
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-Propanoylphenoxy)Acetamide (CAS 735321-15-0)
- Structural Differences: The 4-methoxyphenyl group is substituted with a 4-propanoylphenoxy chain.
- Molecular Formula : C₂₃H₂₄N₄O₅S.
- Implications: The propanoylphenoxy group introduces a ketone, enhancing hydrogen-bonding capacity. Higher molecular weight (484.52 g/mol) may affect pharmacokinetics. Synthons like this are intermediates in synthesizing bioactive molecules, such as kinase inhibitors .
2-(2,4-Dibromophenoxy)-N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)Acetamide
- Structural Differences: A dibromophenoxy group replaces the 4-methoxyphenylacetamide.
- Key Features: Bromine atoms add steric bulk and electron-withdrawing effects. Likely lower solubility in aqueous media compared to the target compound. Potential applications in pesticidal or antifungal formulations due to halogenated aromatic systems .
N-(4-Methoxyphenyl)Acetamide Derivatives
- Example: N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide (Formoterol-related compound C).
- Activity : Beta-adrenergic receptor agonist activity, highlighting the role of the 4-methoxyphenyl group in receptor binding .
- Contrast : Unlike the target compound, this derivative lacks the sulfamoylpyrimidine moiety, emphasizing divergent therapeutic targets .
Data Table: Structural and Physicochemical Comparison
*Inferred from analogs; exact data unavailable in provided evidence.
Research Findings and Implications
- Biological Activity : Sulfonamide-linked acetamides are frequently associated with sulfa drug-like activity (e.g., antibacterial), but structural variations (e.g., diphenyl or halogenated groups) shift therapeutic focus toward antiparasitic or anticancer applications .
- Solubility Challenges : The 4-methoxyphenyl group in the target compound may mitigate hydrophobicity compared to diphenyl or dibromo derivatives, favoring oral bioavailability .
Biological Activity
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H22N6O6S3
- Molecular Weight : 562.64 g/mol
- CAS Number : 497082-06-1
This compound is characterized by a complex structure that includes a pyrimidine ring, which is often associated with various biological activities.
Research indicates that compounds containing pyrimidine and sulfonamide moieties exhibit diverse biological activities, including:
- Antiviral Activity : Certain pyrimidine derivatives have shown promise as antiviral agents, particularly against retroviruses. For instance, modifications at the C-2 and N-3 positions of the pyrimidine ring can enhance activity against reverse transcriptase, a key enzyme in viral replication .
- Anti-inflammatory Effects : The compound's structure suggests potential inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Preliminary studies have reported IC50 values indicating significant inhibition of COX-1 and COX-2 activities .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Pyrimidine Ring : Substituents on the pyrimidine ring can significantly alter biological activity. For example, the presence of electron-donating groups has been shown to enhance anti-inflammatory effects.
- Sulfonamide Group : This group contributes to the compound's ability to interact with various biological targets, enhancing its potency as an inhibitor of certain enzymes involved in inflammatory pathways.
Biological Activity Data
| Activity Type | IC50 Values (μM) | Reference |
|---|---|---|
| COX-1 Inhibition | 19.45 ± 0.07 | |
| COX-2 Inhibition | 23.8 ± 0.20 | |
| Reverse Transcriptase | 0.20 - 0.35 |
Antiviral Efficacy
In a study focusing on the antiviral properties of similar compounds, modifications at specific positions on the pyrimidine ring resulted in enhanced activity against HIV reverse transcriptase. Compounds with a 2,6-dihalophenyl group exhibited increased potency compared to lead molecules .
Anti-inflammatory Research
In vivo studies utilizing carrageenan-induced paw edema models demonstrated that derivatives similar to this compound significantly reduced inflammation markers compared to controls .
Q & A
Q. What synthetic methodologies are employed to synthesize N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves three key steps: (i) Pyrimidine Core Formation : The 2,6-dimethoxy-4-pyrimidinylamine moiety is synthesized via cyclization of amidine precursors under acidic conditions, followed by methoxylation . (ii) Sulfonylation : The pyrimidine amine is reacted with 4-aminobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C to introduce the sulfonyl group . (iii) Acetamide Coupling : The final step involves coupling the sulfonated intermediate with 4-methoxyphenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane . Key Optimization: Reaction yields (>70%) depend on stoichiometric control of the sulfonylation step and inert atmosphere conditions to prevent oxidation .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the presence of methoxy groups (δ 3.8–4.0 ppm for OCH), sulfonamide protons (δ 7.5–8.0 ppm), and acetamide carbonyl (δ 170–172 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 501.12 (calculated for CHNOS) .
- X-ray Crystallography : For crystalline batches, unit cell parameters and hydrogen-bonding networks are analyzed to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from:
- Rotamers : The sulfonamide group’s restricted rotation can split signals. Variable-temperature NMR (VT-NMR) at 25–80°C in DMSO-d helps identify coalescence temperatures .
- Solvent Effects : Polar solvents (e.g., DMSO) may stabilize specific conformers. Compare spectra in CDCl vs. DMSO-d to isolate solvent-induced shifts .
- Impurity Profiling : Use HPLC-MS with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% formic acid) to detect byproducts (e.g., incomplete sulfonylation) .
Q. What strategies optimize the compound’s bioactivity in in vitro assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the 4-methoxyphenyl group to explore substituents (e.g., 4-fluoro, 4-chloro) and assess changes in enzyme inhibition (e.g., kinase assays) .
- Lipophilicity Adjustments : Replace methoxy groups with hydroxyl or methyl groups to alter logP values (measured via reversed-phase HPLC) and improve membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of pyrimidine methoxy groups) and guide deuteration strategies .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR). The sulfonamide group often forms hydrogen bonds with Lys721, while the pyrimidine ring π-stacks with Phe723 .
- Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess stability of the acetamide moiety in the ATP-binding pocket .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Q. What experimental designs resolve contradictions in reported IC values across studies?
- Methodological Answer :
- Assay Standardization : Re-test the compound alongside a reference inhibitor (e.g., gefitinib for EGFR) under uniform conditions (pH 7.4, 1% DMSO) .
- Data Normalization : Use Z-factor analysis to validate assay quality and exclude outliers from high-throughput screens .
- Cellular Context : Compare activity in isogenic cell lines (e.g., EGFR wild-type vs. mutant) to contextualize target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
